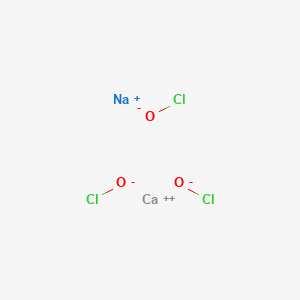
3,6,9-Trioxadecanoyl chloride
Overview
Description
3,6,9-Trioxadecanoyl chloride , also known as m-PEG2-CH2-acid chloride , is a versatile molecule with a unique chemical composition. It consists of a methoxy poly(ethylene glycol) (m-PEG) chain linked to a propionic acid chloride functional group . This compound finds applications in pharmaceutical research and development, particularly in the realm of targeted drug delivery .
Synthesis Analysis
The synthesis of 3,6,9-Trioxadecanoyl chloride involves the reaction of a precursor compound with a propionic acid chloride group. While the specific synthetic route may vary, retrosynthetic analysis suggests that the halide precursor (such as a halogenated compound) can react with methoxy poly(ethylene glycol) (m-PEG) to form the desired product .
Molecular Structure Analysis
The molecular structure of 3,6,9-Trioxadecanoyl chloride consists of the m-PEG chain attached to the propionic acid chloride moiety. The m-PEG portion provides high reactivity and selective conjugation capabilities, making it suitable for bioconjugation and drug delivery applications .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including nucleophilic substitution and other transformations. For instance, it can react with nucleophiles (such as CH3O–) to form ethers, as demonstrated in the synthesis of methoxymethylbenzene from toluene .
properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4/c1-10-2-3-11-4-5-12-6-7(8)9/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBKYAPNYMCFDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374850 | |
| Record name | 3,6,9-trioxadecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Methoxyethoxy)ethoxy]acetyl chloride | |
CAS RN |
63881-16-3 | |
| Record name | 3,6,9-trioxadecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














